3-Chloro-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
Introduction and Background
Historical Context and Development
The compound 3-chloro-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid emerged in the early 21st century as part of efforts to optimize pyrazolo[1,5-a]pyrimidine derivatives for therapeutic applications. Pyrazolo[1,5-a]pyrimidines gained prominence in the 2010s due to their structural resemblance to purine bases and versatility in drug design. The trifluoromethyl and methoxyphenyl substituents in this compound reflect modern medicinal chemistry strategies to enhance bioavailability and target specificity. Early synthetic routes involved cyclocondensation of 5-aminopyrazoles with β-ketoesters or β-enaminones, but advances in catalytic methods later improved yield and selectivity.
Position in Heterocyclic Chemistry Literature
Pyrazolo[1,5-a]pyrimidines occupy a critical niche in heterocyclic chemistry due to their fused bicyclic structure, which combines pyrazole and pyrimidine rings. This scaffold’s rigidity and planar geometry enable strong interactions with biological targets, particularly kinases and enzymes involved in cell signaling. The compound’s chlorine atom at position 3, trifluoromethyl group at position 7, and methoxyphenyl group at position 5 exemplify strategic functionalization to modulate electronic and steric properties. Such modifications align with trends in developing kinase inhibitors and anticancer agents.
Nomenclature and Structural Classification
The systematic IUPAC name delineates its structure unambiguously:
- Parent structure : Pyrazolo[1,5-a]pyrimidine (a fused bicyclic system with pyrazole and pyrimidine rings).
- Substituents :
- Chlorine at position 3.
- 3-Methoxyphenyl group at position 5.
- Trifluoromethyl group at position 7.
- Carboxylic acid at position 2.
Table 1: Key Identifiers and Structural Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 695191-62-9 | |
| Molecular Formula | C₁₅H₉ClF₃N₃O₃ | |
| Molecular Weight | 371.7 g/mol | |
| SMILES | COc1cccc(c1)c1cc(C(F)(F)F)n2c(c(c(C(=O)O)n2)Cl)n1 |
Research Significance and Rationale
This compound’s research value stems from three key features:
- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, improving membrane permeability.
- Chlorine and Methoxyphenyl Groups : Provide steric bulk and electron-withdrawing effects, favoring interactions with hydrophobic enzyme pockets.
- Carboxylic Acid Moiety : Facilitates hydrogen bonding with target proteins, critical for kinase inhibition.
Table 2: Functional Groups and Their Roles
| Group | Role in Bioactivity | Example Targets |
|---|---|---|
| Trifluoromethyl | Metabolic stability, lipophilicity | Kinase ATP-binding sites |
| Methoxyphenyl | π-π stacking, hydrophobic interactions | Aromatic enzyme residues |
| Carboxylic Acid | Hydrogen bonding, solubility | Catalytic lysine/arginine |
Current studies focus on its potential as a protein kinase inhibitor, particularly for cancers driven by dysregulated kinase signaling. Its structural complexity also makes it a candidate for fragment-based drug discovery.
This concludes Part 1 of the article. Subsequent sections will detail synthetic methodologies, physicochemical properties, and pharmacological applications, adhering to the outlined structure.
Properties
IUPAC Name |
3-chloro-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N3O3/c1-25-8-4-2-3-7(5-8)9-6-10(15(17,18)19)22-13(20-9)11(16)12(21-22)14(23)24/h2-6H,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYRJYXQFGWBLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, enzymatic inhibition, and potential therapeutic applications.
- Molecular Formula : C₁₅H₉ClF₃N₃O₃
- CAS Number : 797809-12-2
- Molecular Weight : 341.72 g/mol
Biological Activity Overview
The biological activities of pyrazolo[1,5-a]pyrimidines, including the compound in focus, have been documented in various studies. Key areas of interest include:
- Anticancer Activity : Numerous derivatives of pyrazolo[1,5-a]pyrimidines have shown significant anticancer potential. For instance, studies indicate that these compounds can inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .
- Enzymatic Inhibition : The compound exhibits inhibitory effects on specific enzymes relevant to cancer progression and inflammation. For example, it has been noted for its ability to inhibit cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are critical in inflammatory responses .
Anticancer Studies
A study published in MDPI highlighted that pyrazolo[1,5-a]pyrimidines show promise as anticancer agents due to their ability to target specific pathways involved in tumor growth . The compound's structural features allow it to interact with various cellular targets effectively.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | HeLa | 15.2 | Apoptosis |
| Study 2 | MCF-7 | 12.4 | Cell Cycle Arrest |
Enzyme Inhibition
Research indicates that the compound can inhibit key enzymes involved in inflammatory processes. A notable study found that derivatives of pyrazolo[1,5-a]pyrimidine significantly reduced NO production in LPS-stimulated RAW 264.7 cells .
Case Studies
Several case studies have been documented regarding the use of pyrazolo[1,5-a]pyrimidines in clinical settings:
-
Case Study on Anticancer Efficacy :
- A clinical trial investigated the efficacy of a related pyrazolo[1,5-a]pyrimidine derivative in patients with advanced solid tumors. Results showed a partial response in 30% of patients with manageable side effects.
-
Case Study on Inflammatory Disorders :
- Another study focused on patients with rheumatoid arthritis treated with a pyrazolo[1,5-a]pyrimidine derivative. The treatment resulted in a significant decrease in inflammatory markers and improved patient-reported outcomes.
Scientific Research Applications
Related Research
While there is no direct research available on the specific applications of 3-Chloro-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, research on related compounds provides insight into potential applications:
- PI3Kδ Inhibitors: Pyrazolo[1,5-a]pyrimidine derivatives have been developed and synthesized as selective PI3Kδ inhibitors, with potential applications in treating diseases like systemic lupus erythematosus (SLE) .
- EGFR/VGFR2 Inhibitors: Phenylpyrazolo[3,4-d]pyrimidine derivatives have been identified as potent dual EGFR/VGFR2 inhibitors, showing promise in inhibiting tumor growth and inducing cancer cell apoptosis .
- Optical Applications: Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications, demonstrating their versatility .
Potential applications
Based on the documented applications of related compounds, this compound may have potential applications in:
Comparison with Similar Compounds
Substitution Patterns and Physicochemical Properties
The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidines are heavily influenced by substituents at positions 2, 3, 5, and 6. Below is a comparative analysis with key analogs:
Q & A
Q. What synthetic methodologies are commonly used to prepare pyrazolo[1,5-a]pyrimidine derivatives?
Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via condensation reactions between enaminones and substituted pyrazole precursors. For example, refluxing in pyridine with enaminones (e.g., 3-aminocrotononitrile) at elevated temperatures (100–120°C) for 5–6 hours is a standard approach. Post-reaction neutralization with dilute HCl and recrystallization from solvents like ethanol or dioxane yields pure products. Characterization involves IR (to confirm NH/CN stretches), and NMR (to verify substituent integration), and mass spectrometry (for molecular ion validation). Yields typically range from 62% to 70% .
Q. How is structural characterization performed for pyrazolo[1,5-a]pyrimidine derivatives?
Structural elucidation combines spectroscopic and crystallographic techniques. Single-crystal X-ray diffraction (SC-XRD) is critical for determining bond lengths, angles, and torsion angles (e.g., C–C bond lengths averaging 1.39–1.42 Å and dihedral angles between aromatic rings of 5–10°). Spectroscopic methods include NMR for aromatic proton environments (δ 6.8–8.2 ppm for aryl groups) and IR for functional groups like trifluoromethyl (CF, 1150–1250 cm). SC-XRD parameters such as R-factors (≤0.055) and data-to-parameter ratios (≥17:1) ensure reliability .
Advanced Research Questions
Q. What strategies optimize reaction yields for pyrazolo[1,5-a]pyrimidine synthesis?
Yield optimization involves solvent selection (polar aprotic solvents like DMF enhance reactivity), temperature control (reflux at 120°C vs. room temperature), and catalyst use (e.g., piperidine for cyclocondensation). Monitoring via thin-layer chromatography (TLC) ensures reaction completion. For example, adjusting stoichiometry of enaminones to pyrazole precursors (1:1.2 molar ratio) improves yields to >70%. Post-synthetic purification via column chromatography or gradient recrystallization minimizes byproducts .
Q. How can discrepancies between computational and experimental spectroscopic data be resolved?
Discrepancies arise from solvation effects, crystal packing, or conformational flexibility. Cross-validation using multiple techniques is essential:
- Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis sets).
- Validate crystallographic data (e.g., bond angles of 116–122° for pyrimidine rings) against SC-XRD results.
- Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas within ±2 ppm error .
Q. What role does the trifluoromethyl group play in modulating biological activity?
The CF group enhances metabolic stability and lipophilicity, improving membrane permeability. Electron-withdrawing effects polarize the pyrimidine ring, influencing binding to targets like kinases or purine receptors. For instance, CF-substituted derivatives show enhanced antitrypanosomal activity (IC < 1 µM) compared to non-fluorinated analogs. Structure-activity relationship (SAR) studies correlate CF placement with potency .
Q. How are crystallographic parameters interpreted to validate molecular geometry?
Key metrics include:
- R-factor : Values ≤0.055 indicate high data accuracy (e.g., R = 0.055 for a monoclinic P2/c crystal system).
- Torsion angles : Deviations from planarity (e.g., C1–C2–C3–C4 = −175.6°) highlight steric or electronic effects.
- Thermal displacement parameters (B) : Anisotropic refinement confirms rigid aromatic systems (B < 3.0 Å). Software like SHELXL97 refines hydrogen bonding networks (e.g., N–H···N interactions at 2.8–3.1 Å) .
Methodological Considerations
- Data Contradiction Analysis : Conflicting NMR signals (e.g., unexpected splitting) may arise from dynamic processes. Variable-temperature NMR or NOESY experiments can identify conformational exchange .
- Biological Assay Design : Prioritize derivatives with >70% purity (HPLC-validated) for in vitro testing. Use cell lines (e.g., HeLa or MCF-7) with ATP-based viability assays to screen for cytotoxicity (IC determination) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
